![molecular formula C7H5N3O B2931759 Pyrido[2,3-D]pyridazin-5(6H)-one CAS No. 1314978-79-4](/img/structure/B2931759.png)

Pyrido[2,3-D]pyridazin-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

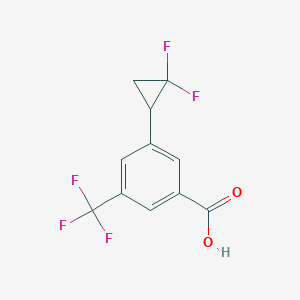

Pyrido[2,3-D]pyridazin-5(6H)-one is a chemical compound with the molecular formula C7H5N3S . It has an average mass of 163.200 Da and a monoisotopic mass of 163.020416 Da .

Synthesis Analysis

The synthesis of pyridazine compounds, such as Pyrido[2,3-D]pyridazin-5(6H)-one, involves several methods. One approach is a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-D]pyridazin-5(6H)-one is characterized by its formula C7H5N3S . Further details about its 3D structure can be found in chemical databases .Chemical Reactions Analysis

Pyridazine compounds, including Pyrido[2,3-D]pyridazin-5(6H)-one, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[2,3-D]pyridazin-5(6H)-one include its molecular formula (C7H5N3S), average mass (163.200 Da), and monoisotopic mass (163.020416 Da) . Further details about its physical and chemical properties can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Pyrido[2,3-d]pyrimidines have been studied for their potential as anticancer agents. Researchers are exploring these compounds for their selective effectiveness and safety in cancer treatment .

Protein Kinase Inhibition

This class of compounds has been used in chemical proteomic analysis to identify human protein kinases affected by pyrido[2,3-d]pyrimidines. They have shown alternative modes of action in inhibiting serine/threonine kinases .

Anticonvulsant Activity

Derivatives of pyrido[3,2-d]pyridazine, which share a similar structure with Pyrido[2,3-D]pyridazin-5(6H)-one, have been synthesized to find compounds with strong anticonvulsant activity and lower neurotoxicity .

Zukünftige Richtungen

The future directions for the study of Pyrido[2,3-D]pyridazin-5(6H)-one could involve further exploration of its potential applications. For instance, related compounds, such as pyrido[2,3-b]pyrazine, have been used in the development of full-color fluorescent materials for high-performance OLEDs . This suggests potential applications of Pyrido[2,3-D]pyridazin-5(6H)-one in similar areas.

Wirkmechanismus

Target of Action

Pyrido[2,3-D]pyridazin-5(6H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . The compound has been found to interact with various cancer targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival, making them important targets for anticancer therapies .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cell proliferation and induction of cell death, contributing to its antitumor activity .

Biochemical Pathways

The affected pathways include those involved in cell growth, proliferation, and survival . By inhibiting the activity of key proteins in these pathways, Pyrido[2,3-D]pyridazin-5(6H)-one disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

Its molecular formula is c7h5n3s, with an average mass of 163200 Da and a monoisotopic mass of 163020416 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of Pyrido[2,3-D]pyridazin-5(6H)-one’s action include the inhibition of cell proliferation and induction of cell death . This is achieved through the disruption of key signaling pathways involved in cell growth, proliferation, and survival .

Action Environment

The action, efficacy, and stability of Pyrido[2,3-D]pyridazin-5(6H)-one can be influenced by various environmental factors While specific studies on this compound are limited, factors such as pH, temperature, and the presence of other molecules can potentially affect its action

Eigenschaften

IUPAC Name |

6H-pyrido[2,3-d]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLCTHXZKHGREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NNC2=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-D]pyridazin-5(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2931677.png)

![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)

![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)

![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)

![6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2931691.png)

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2931692.png)

![1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2931699.png)